Retrosynthetic Value: This Scaffold Maps Directly onto the (5‑Nitro‑3‑indenyl)acetamide Intermediate Family
The Beilstein Journal of Organic Chemistry study identifies (5‑nitro‑3‑indenyl)acetamides as the key advanced intermediates on the most efficient pathway to 3,5‑disubstituted indenes bearing two different functional groups [1]. 2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one embodies the exact 3‑acetyl‑5(6)‑nitro‑inden‑1‑one topology required to access these intermediates in one additional step. In contrast, 6‑nitro-1H‑inden‑1‑one (CAS 947701-67-9) lacks both the acetyl and the 3‑hydroxy groups, making it synthetically silent for amide formation at C‑3, while 2‑acetyl-3-hydroxy‑1H‑inden‑1‑one (CAS 70450-80-5) lacks the nitro group that is essential for subsequent reduction to the aniline or for nitro‑specific bioreductive activation. No alternative commercially available indenone simultaneously presents the C‑2 acetyl, C‑3 hydroxy, and C‑5(6) nitro substitution pattern.
| Evidence Dimension | Scaffold coverage of the (5-nitro-3-indenyl)acetamide pharmacophore/ intermediate topology |
|---|---|
| Target Compound Data | Simultaneous C-2 acetyl, C-3 hydroxyl, and C-5(6) nitro substituents — three reactive/addressable positions |
| Comparator Or Baseline | 6-Nitro-1H-inden-1-one: only the nitro group present; 2-Acetyl-3-hydroxy-1H-inden-1-one: acetyl and hydroxyl present, nitro absent |
| Quantified Difference | Three addressable positions vs one or two — the target scaffold uniquely matches the core required for the literature-defined synthetic path |
| Conditions | Aldol-type reaction of 5-nitroindan-1-ones with lithium salts of N,N-disubstituted acetamides, followed by acid dehydration [1] |
Why This Matters
Procurement of the target compound bypasses the need to design, validate, and scale a de novo multistep synthesis of a trifunctional indene, accelerating lead generation in CNS-active or metallocene‑ligand programs.
- [1] Mesquida N, López-Pérez S, Dinarès I, Alcalde E. Synthetic approaches to multifunctional indenes. Beilstein J Org Chem. 2011;7:1739-1744. doi:10.3762/bjoc.7.204. View Source
